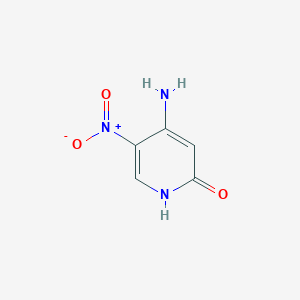

4-Amino-5-nitro-2-pyridinol

描述

Overview of Pyridinol and Aminopyridine Frameworks in Organic Chemistry Research

Pyridinol and aminopyridine scaffolds are fundamental heterocyclic structures that have garnered significant attention in organic chemistry research. nih.gov The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The introduction of hydroxyl (in pyridinols) or amino (in aminopyridines) functional groups to this core structure dramatically influences its electronic properties and reactivity, making these derivatives highly versatile building blocks in synthesis. nih.govyoutube.com

The presence of these functional groups allows for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and the formation of hydrogen bonds. nih.govyoutube.com This reactivity is crucial for the construction of complex molecules with desired biological activities and material properties. nih.gov For instance, the amino group in aminopyridines can act as a nucleophile or be transformed into other functional groups, while the hydroxyl group in pyridinols can participate in etherification and esterification reactions.

Relevance of Substituted Pyridinols in Advanced Chemical Synthesis and Functional Materials Research

The strategic placement of various substituents on the pyridinol ring system gives rise to a class of compounds with tailored properties, making them invaluable in advanced chemical synthesis and the pursuit of novel functional materials. nih.gov The nature and position of these substituents can fine-tune the electronic and steric characteristics of the molecule, thereby influencing its reactivity and intermolecular interactions. nih.gov

In the realm of advanced chemical synthesis, substituted pyridinols serve as key intermediates for the construction of complex molecular targets. nih.gov Their inherent functionality allows for modular approaches to synthesis, where different fragments can be coupled to the pyridinol core to generate libraries of compounds for screening and optimization. nih.gov This modularity is particularly advantageous in drug discovery and the development of new agrochemicals. nih.govchemimpex.com

Furthermore, the unique electronic properties of substituted pyridinols make them attractive candidates for applications in functional materials research. The interplay between electron-donating and electron-withdrawing groups on the pyridine ring can lead to materials with interesting photophysical and electronic properties, such as those required for nonlinear optics (NLO). researchgate.net The ability of these molecules to self-assemble through hydrogen bonding and other non-covalent interactions is also being explored for the creation of supramolecular structures and smart materials.

Positioning of 4-Amino-5-nitro-2-pyridinol within Contemporary Heterocyclic Chemistry Studies

Within the broad landscape of heterocyclic chemistry, this compound emerges as a compound of significant interest. srdpharma.comchemicalbook.com Its structure incorporates the key features of both an aminopyridine and a nitropyridine, further functionalized with a hydroxyl group. This unique combination of an electron-donating amino group, a powerful electron-withdrawing nitro group, and a hydroxyl group on the same pyridine ring creates a highly polarized molecule with distinct reactivity and potential for diverse applications.

The presence of both a strong donor and acceptor group makes this compound a "push-pull" system, a characteristic often associated with enhanced NLO properties. researchgate.net The study of such molecules is a vibrant area of contemporary research, driven by the demand for new materials for optical communications and data storage.

From a synthetic perspective, this compound is a valuable building block. srdpharma.com The amino group can be a handle for further derivatization, while the nitro group can be reduced to an amino group, opening up pathways to other substituted pyridines. nih.gov The hydroxyl group provides another point for modification. The strategic manipulation of these functional groups allows chemists to access a wide range of novel heterocyclic compounds that would be difficult to synthesize through other routes. nih.govprepchem.com The study of this compound and its derivatives contributes to the broader understanding of structure-property relationships in heterocyclic systems and fuels the development of new synthetic methodologies. rsc.org

Interactive Data Tables

Below are interactive tables detailing the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| 2-Chloro-3-nitropyridine |

| p-Aminophenol |

| 4-Aminopyridine (B3432731) |

| 4-Nitropyridine-N-oxide |

| 2-Amino-5-nitro-4-picoline |

| 4-Amino-2-pyridinol |

| 4-Amino-2-chloro-5-nitropyridine |

| 2-Amino-3,5-dinitropyridine |

| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol |

| 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide |

| 5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one |

Structure

3D Structure

属性

IUPAC Name |

4-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJIDQYWANWLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542845 | |

| Record name | 4-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99479-77-3 | |

| Record name | 4-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 4 Amino 5 Nitro 2 Pyridinol and Analogous Systems

Investigation of Nucleophilic Reaction Pathways

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The presence of a nitro group (-NO₂) ortho or para to a leaving group significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgallen.in In the case of 4-Amino-5-nitro-2-pyridinol, the nitro group is expected to strongly influence the reactivity towards nucleophiles.

Kinetics and Mechanisms of Aminolysis and Pyridinolysis Reactions

Kinetic studies of aminolysis and pyridinolysis reactions of related nitro-substituted aromatic compounds provide insight into the potential mechanisms for this compound. For instance, the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates has been investigated, revealing stepwise mechanisms involving a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step can change from the breakdown of this intermediate to its formation as the basicity of the attacking pyridine increases. nih.gov

Similarly, the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines also proceeds through a tetrahedral addition intermediate. nih.gov The reactivity in these systems is influenced by the nature of the amine and the substituents on the aromatic ring. nih.govresearchgate.net For this compound, nucleophilic attack by amines or pyridines would likely occur at the carbon atom bearing a suitable leaving group, with the reaction rate and mechanism being dependent on the nucleophile's basicity and steric profile. nih.govnih.gov

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by electron-withdrawing groups, such as the nitro group. wikipedia.orgallen.in The subsequent departure of the leaving group restores the aromaticity of the ring. masterorganicchemistry.com

Electronic and Steric Effects of Substituents on Reaction Rates

The rates of nucleophilic aromatic substitution reactions are highly sensitive to both the electronic and steric properties of the substituents on the pyridine ring.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), significantly increase the rate of nucleophilic aromatic substitution. wikipedia.orgallen.in They do so by stabilizing the negatively charged Meisenheimer complex through resonance and inductive effects. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group. wikipedia.orgallen.in

Electron-donating groups (EDGs) , like the amino group (-NH₂), generally decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged intermediate. However, their effect can be complex and may be overcome by the strong activation provided by other substituents like a nitro group.

Steric Effects:

Bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby decreasing the reaction rate. researchgate.netchemrxiv.org This steric hindrance can influence the regioselectivity of the reaction when multiple potential reaction sites are present. researchgate.net Studies on the aminolysis of esters have shown that even a small methyl group ortho to the reaction site can significantly reduce reactivity. chemrxiv.org

The following table summarizes the expected qualitative effects of substituents on the rate of nucleophilic aromatic substitution on a pyridine ring.

| Substituent | Electronic Effect | Position Relative to Leaving Group | Expected Effect on Rate |

| -NO₂ | Strong Electron-Withdrawing | Ortho, Para | Strong Activation |

| -NO₂ | Strong Electron-Withdrawing | Meta | Weak Activation |

| -NH₂ | Strong Electron-Donating | Any | Deactivation (generally) |

| Alkyl groups | Weak Electron-Donating | Any | Weak Deactivation |

| Halogens | Inductively Withdrawing, Resonance Donating | Any | Activation (generally) |

Role of Proton Transfer in Reaction Mechanisms

For reactions involving amine nucleophiles, the basicity of the amine, which is a measure of its ability to accept a proton, is a key factor. nih.gov The reaction mechanism can involve the formation of a zwitterionic tetrahedral intermediate, where the subsequent proton transfer steps can influence the rate-determining step. nih.gov In some cases, a proton shuttle mechanism, potentially involving solvent molecules or other species, can facilitate the transfer of a proton from the nucleophile to the leaving group or another basic site in the molecule. libretexts.org The efficiency of this proton transfer can be influenced by the solvent environment and the presence of other acidic or basic species. wuxibiology.com

Electrophilic Transformations and Regioselectivity

While the electron-deficient nature of the pyridine ring, further accentuated by the nitro group, generally disfavors electrophilic aromatic substitution, the presence of the strongly activating amino group can enable such reactions. gcwgandhinagar.com

Electrophilic attack on the pyridine ring is generally difficult because the nitrogen atom destabilizes the cationic intermediate that would be formed. gcwgandhinagar.com Furthermore, many electrophilic substitution reagents are acidic and will protonate the basic nitrogen atom, making the ring even less reactive. gcwgandhinagar.com However, powerful electron-donating groups like an amino group can overcome this deactivation. gcwgandhinagar.com

In the case of this compound, the amino group directs electrophiles to the positions ortho and para to it. The nitro group, being a strong deactivating group and a meta-director, will also influence the regioselectivity. The position of electrophilic attack will be determined by the interplay of the directing effects of the amino, nitro, and hydroxyl groups. The amino group is a strong activating group and directs ortho and para. The hydroxyl group is also an activating, ortho-, para-director. The nitro group is a deactivating, meta-director. Therefore, electrophilic substitution is most likely to occur at the C-3 or C-6 positions, which are ortho to the amino group and meta to the nitro group. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

Intramolecular Rearrangements of Pyridinol and Aminopyridine Derivatives

Pyridinol and aminopyridine derivatives can undergo various intramolecular rearrangements, often promoted by heat, acid, or base.

One notable rearrangement is the Dimroth rearrangement , which involves the transposition of an endocyclic and an exocyclic nitrogen atom. figshare.comtandfonline.comresearchgate.net This rearrangement typically occurs in heterocyclic systems containing an amino group adjacent to a ring nitrogen atom. The mechanism involves ring opening to an open-chain intermediate, followed by rotation and ring closure. researchgate.net The driving force for the Dimroth rearrangement is often the formation of a more thermodynamically stable isomer. researchgate.net For a molecule like this compound, a Dimroth-type rearrangement could potentially occur under specific conditions, leading to an isomeric structure.

Another type of rearrangement that can occur in pyridine derivatives is the Boulton–Katritzky rearrangement , which has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This rearrangement involves the interconversion of heterocyclic rings. While not directly applicable to this compound itself, it highlights the potential for complex intramolecular transformations in related pyridine systems.

Tautomerism in 2-Hydroxypyridines and 2-Pyridinones and its Influence on Reactivity

2-Hydroxypyridines, including this compound, can exist in equilibrium with their tautomeric form, 2-pyridinone. chemtube3d.com This tautomerism involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.govmdpi.com

The position of the tautomeric equilibrium is highly dependent on the solvent. wuxibiology.comwikipedia.org In non-polar solvents, the 2-hydroxypyridine (B17775) form is generally favored, while in polar solvents like water, the 2-pyridone form predominates. nih.govwikipedia.org This is because the more polar 2-pyridone tautomer is better solvated by polar solvent molecules. wuxibiology.com The presence of water molecules can also facilitate the tautomerization by acting as a bridge for proton transfer, thereby lowering the activation energy barrier. wuxibiology.comacs.org

The tautomeric form of the molecule can have a significant impact on its reactivity. The 2-hydroxypyridine form behaves more like a typical phenol, while the 2-pyridone form has an amide-like character. gcwgandhinagar.com For example, the 2-pyridone tautomer can act as a catalyst for reactions such as the aminolysis of esters. wikipedia.org This catalytic activity is attributed to its ability to act as a ditopic receptor, facilitating proton transfer during the reaction. wikipedia.org

The relative stability of the tautomers can also be influenced by substituents on the pyridine ring. The electronic effects of the amino and nitro groups in this compound will affect the acidity of the N-H proton and the O-H proton, thereby influencing the position of the tautomeric equilibrium.

The following table shows the equilibrium constants for the 2-hydroxypyridine/2-pyridone tautomerism in different solvents, illustrating the significant effect of the medium.

| Solvent | Dielectric Constant | Keq ([2-pyridone]/[2-hydroxypyridine]) |

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 6.0 |

| Water | 78.5 | ~900 |

| Data adapted from related studies on 2-hydroxypyridine. wuxibiology.comnih.gov |

Gas-Phase and Solution-Phase Tautomeric Equilibria

The tautomeric equilibrium of pyridone and hydroxypyridine systems has been extensively investigated through both experimental techniques and theoretical calculations. mdpi.com In the gas phase, the relative stability of the tautomers is governed by intrinsic molecular properties, whereas in solution, intermolecular interactions with solvent molecules play a crucial, often dominant, role.

For the parent 2-hydroxypyridine/2-pyridone system, the gas-phase equilibrium slightly favors the 2-hydroxypyridine (lactim) form. mdpi.com Experimental measurements by IR spectroscopy indicated an energy difference of approximately 3 kJ/mol in favor of the enol form. mdpi.com Ab initio calculations have supported this finding, with one study estimating 2-pyridone to be only 0.3 kcal/mol more stable than 2-hydroxypyridine after considering geometry optimization, polarization functions, correlation energy, and zero-point vibration energy. wayne.edu In contrast, for the 4-hydroxypyridine (B47283)/4-pyridone system, theoretical calculations suggest that 4-hydroxypyridine is more stable than 4-pyridone by 2.4 kcal/mol. wayne.edu

The transition to the solution phase dramatically alters this equilibrium. Polar solvents tend to stabilize the more polar pyridone (lactam) tautomer. wikipedia.orgchemeurope.com For instance, in polar solvents like water and alcohols, the 2-pyridone form is heavily favored. chemeurope.com In water, the equilibrium constant for the conversion of 2-hydroxypyridine to 2-pyridone is reported to be around 900, indicating a significant stabilization of the pyridone tautomer. mdpi.com Conversely, non-polar solvents favor the 2-hydroxypyridine form. wikipedia.orgchemeurope.com In cyclohexane, both tautomers can coexist in comparable amounts. mdpi.com The solid state, much like polar solvents, predominantly favors the 2-pyridone tautomer, as confirmed by X-ray crystallography and IR spectroscopy, which show the presence of C=O stretching frequencies and the absence of O-H frequencies. wikipedia.org

Computational studies on substituted pyridones provide further insight. For 5-nitro-2-pyridone, quantum mechanical calculations indicated that the keto-NPO tautomer is favored by approximately 0.857–1.345 kcal/mol over the enol-HNP form in the gas phase. researchgate.net An X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) confirmed that it exists in the oxo-form (pyridone) in the solid state. semanticscholar.org

| Phase/Solvent | Favored Tautomer | Energy Difference (ΔE) / Equilibrium Constant (KT) | Method |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine | ~3 kJ/mol | Experimental (IR Spectroscopy) mdpi.com |

| Gas Phase | 2-Pyridone (slightly) | ΔE = -0.3 kcal/mol | Theoretical (ab initio) wayne.edu |

| Solid State | 2-Pyridone | Predominant Form | Experimental (X-ray, IR) wikipedia.org |

| Water (Polar) | 2-Pyridone | KT ≈ 900 | Experimental mdpi.com |

| Cyclohexane (Non-polar) | Comparable amounts | - | Experimental mdpi.com |

Impact of Nitro and Amino Substituents on Tautomeric Preferences

Substituents, particularly those with strong electronic effects like nitro (NO₂) and amino (NH₂) groups, can significantly modulate the tautomeric equilibrium in pyridinol systems. researchgate.net These effects are a combination of induction, resonance, and the potential for intramolecular hydrogen bonding. researchgate.netnih.gov

The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. Its presence on the pyridine ring generally increases the acidity of the hydroxyl proton and can stabilize the pyridone form. The stabilization of the pyridone tautomer is often enhanced in polar solvents. nih.gov Studies on analogous systems like aminopurines have shown that a nitro group has a substantial effect on the tautomeric equilibrium, with solvation enhancing this effect. nih.govmdpi.com For instance, in C8-substituted purines, a nitro group can lead to a situation where multiple tautomers (3H and 9H) coexist in significant amounts in polar solvents. nih.gov

In the specific context of this compound, the two substituents have opposing electronic effects. The electron-donating amino group at position 4 and the electron-withdrawing nitro group at position 5 create a "push-pull" system. The ultimate position of the tautomeric equilibrium will depend on the complex interplay between the electronic effects of both groups, intramolecular hydrogen bonding possibilities, and the solvent environment. researchgate.netnih.gov Computational studies on 2-aminopyridine (B139424) N-oxide derivatives with a 5-nitro group show a strong resonance interaction between the two substituents, which significantly influences the electronic structure and, by extension, tautomeric preferences. scispace.com

| Substituent | Electronic Effect | General Influence on Equilibrium | Solvent Interaction |

|---|---|---|---|

| Nitro (NO₂) | Strongly electron-withdrawing (Resonance & Induction) | Favors the more polar pyridone (keto) form. researchgate.net | Solvation enhances the effect, especially in polar solvents. nih.gov |

| Amino (NH₂) | Strongly electron-donating (Resonance) | Generally favors the hydroxypyridine (enol) form, but the effect is position-dependent. researchgate.netnih.gov | Solvation effects are complex and depend on intramolecular proximity interactions. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Nitro 2 Pyridinol

Vibrational Spectroscopy for Molecular Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to distinct functional groups. For 4-Amino-5-nitro-2-pyridinol, the spectrum is expected to show characteristic peaks for its amino, nitro, and pyridinol moieties.

The N-H stretching vibrations of the primary amino group are typically observed as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong absorption bands around 1560-1510 cm⁻¹ and 1365-1320 cm⁻¹, respectively. The presence of the pyridinol form is indicated by O-H stretching, which often appears as a broad band in the 3200-3600 cm⁻¹ range, and C-O stretching, typically found between 1260-1000 cm⁻¹. The pyridine (B92270) ring itself contributes to a series of characteristic C=C and C=N stretching vibrations, usually appearing in the 1650-1400 cm⁻¹ region. researchgate.net For the related compound 2-amino-5-nitropyridine (B18323), IR spectra have been recorded, providing a reference for the vibrational modes associated with the amino- and nitro-substituted pyridine ring. nih.govnist.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1560 - 1510 |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1365 - 1320 |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) |

| Pyridine Ring | C=C, C=N Stretch | 1650 - 1400 |

Note: The exact positions of the peaks can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the nitro group and the vibrations of the pyridine ring are expected to be strong in the Raman spectrum. In contrast, the O-H stretching vibration is typically weak.

For related aromatic nitro compounds and aminopyridines, Raman spectroscopy has been used to analyze the vibrational modes. nih.govnih.govrsc.org The pyridine ring breathing modes, which are highly characteristic, usually appear as a sharp, intense band in the Raman spectrum around 1000 cm⁻¹. The symmetric NO₂ stretch, expected around 1350 cm⁻¹, is also typically a strong Raman band. The analysis of both FTIR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The positions of the aromatic signals are heavily influenced by the electronic effects of the substituents.

The nitro group (-NO₂) is a powerful electron-withdrawing group, causing significant deshielding (a downfield shift) of adjacent protons. The amino group (-NH₂) and hydroxyl group (-OH) are electron-donating groups, which cause shielding (an upfield shift). In the this compound structure, the proton at position 3 (H-3) is adjacent to the hydroxyl and amino groups, while the proton at position 6 (H-6) is adjacent to the nitro group. Consequently, the signal for H-6 is expected to appear at a lower field (higher ppm) than the signal for H-3. The aromatic proton signals are anticipated in the δ 6.5–8.5 ppm range. The protons of the NH₂ and OH groups would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.0 - 7.0 | Singlet | Shielded by -OH and -NH₂ groups. |

| H-6 | ~8.0 - 9.0 | Singlet | Deshielded by adjacent -NO₂ group. |

| -NH₂ | Variable (Broad) | Singlet | Position and shape depend on solvent and concentration; exchangeable. |

Note: These are predicted values. Actual chemical shifts depend on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has five distinct carbon atoms in its pyridine ring, and each is expected to produce a unique signal. The chemical shifts are determined by the local electronic environment.

The carbon atom bearing the hydroxyl group (C-2) is expected to be significantly deshielded, appearing far downfield. The carbon with the nitro group (C-5) will also be deshielded, while the carbon attached to the amino group (C-4) will be shifted to a lesser extent. The chemical shifts can be predicted using computational methods or by comparison with related structures. researchgate.net For instance, the ¹³C NMR spectrum of the related 2-amino-5-nitropyridine has been documented. nih.gov The analysis confirms the significant downfield shifts for carbons attached to the nitro group and the nitrogen of the pyridine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~160 - 170 | Attached to -OH group and ring Nitrogen. |

| C-3 | ~100 - 110 | Shielded by adjacent -OH and -NH₂ groups. |

| C-4 | ~145 - 155 | Attached to -NH₂ group. |

| C-5 | ~130 - 140 | Attached to -NO₂ group. |

Note: These are predicted values based on substituent effects on a pyridine ring.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

The crystal structure of a derivative, 6-amino-5-nitro-2(1H)-pyridone (a tautomer of this compound), has been determined as part of a non-natural DNA pair. rcsb.org The analysis was performed using the X-ray diffraction method, yielding a resolution of 2.46 Å. rcsb.org This type of analysis confirms the planar nature of the pyridine ring and provides precise measurements of the molecular geometry. It also reveals intermolecular interactions, such as hydrogen bonding networks involving the amino, nitro, and pyridone/pyridinol groups, which govern the crystal packing. The determination of the crystal structure is crucial for understanding the physical properties of the compound and its interactions in a biological or material context.

Table 4: Crystallographic Data for 6-Amino-5-nitro-2(1H)-pyridone Heterocycle

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 2.46 Å |

| R-Value Free | 0.268 |

| R-Value Work | 0.206 |

Source: Data from PDB entry 5I4S. rcsb.org

Single Crystal X-ray Diffraction for Molecular Conformation and Unit Cell Parameters

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound (CAS 99479-77-3) has not been reported. However, analysis of closely related aminonitropyridine compounds can provide significant insight into the expected structural features. For instance, the crystal structure of 2-amino-5-nitropyridine has been determined and is available in the Cambridge Structural Database (CSD) with deposition number 759882. nih.gov The study of such analogues is crucial for understanding how functional group placement affects crystal packing.

For illustrative purposes, the crystallographic data for a related compound, pyridin-4-ylmethyl 4-aminobenzoate (B8803810), which crystallized in a monoclinic system with a P21/n space group, revealed unit cell parameters of a= 9.981(2) Å, b= 12.347(3) Å, c= 10.161(3) Å, and β= 101.450(9)°. researchgate.net Another related compound, 2-Aminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (2APNP), was found to crystallize in the orthorhombic system with the noncentrosymmetric space group Pna21. tandfonline.com These examples highlight the diversity in crystal systems and packing that can be expected within this family of compounds.

Table 1: Illustrative Crystallographic Data for Related Aminopyridine Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Pyridin-4-ylmethyl 4-aminobenzoate researchgate.net | Monoclinic | P21/n | 9.981 | 12.347 | 10.161 | 90 | 101.450 | 90 |

In this compound, the presence of the hydroxyl group at the 2-position, the amino group at the 4-position, and the nitro group at the 5-position suggests the possibility of tautomerism between the pyridinol and pyridone forms. The molecular conformation would be significantly influenced by strong intramolecular hydrogen bonds, potentially leading to a high degree of planarity, which in turn affects the intermolecular stacking interactions in the crystal lattice.

Analysis of Intermolecular Forces and Hydrogen Bonding Networks

The supramolecular structure of crystalline solids is governed by a variety of intermolecular interactions, with hydrogen bonds being particularly dominant in molecules containing donor and acceptor groups. rsc.orgacs.org In this compound, the amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups, along with the pyridine ring nitrogen, create a rich landscape for hydrogen bonding.

The amino group and the hydroxyl group are strong hydrogen bond donors, while the oxygen atoms of the nitro group, the hydroxyl group, and the pyridyl nitrogen atom are effective hydrogen bond acceptors. This combination allows for the formation of robust and extensive hydrogen-bonded networks. nih.gov These interactions are the primary driving forces for the assembly of molecules in the crystal, influencing physical properties such as melting point and solubility. nih.gov

Key potential hydrogen bonding interactions in this compound include:

N-H···O: Between the amino group and the nitro group or the hydroxyl/pyridone oxygen of an adjacent molecule.

O-H···N: Between the hydroxyl group and the pyridine nitrogen of a neighboring molecule.

O-H···O: Between the hydroxyl group and the nitro or hydroxyl/pyridone oxygen of another molecule.

N-H···N: Between the amino group and the pyridine nitrogen.

In addition to these strong hydrogen bonds, weaker C-H···O interactions involving the aromatic C-H bonds and the oxygen atoms of the nitro or hydroxyl groups can provide further stability to the crystal packing. nih.gov The interplay of these various hydrogen bonds can lead to the formation of complex one-, two-, or three-dimensional networks, such as chains, layers, or more intricate frameworks. researchgate.netrsc.org For example, studies on related pyridone structures have shown that the N–H···O hydrogen bond is a highly robust interaction, often forming characteristic dimer motifs. acs.org

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amino (-NH₂) | Nitro (-NO₂) Oxygen | Strong Intermolecular Hydrogen Bond |

| Amino (-NH₂) | Pyridinol/Pyridone Oxygen | Strong Intermolecular Hydrogen Bond |

| Amino (-NH₂) | Pyridine Nitrogen | Strong Intermolecular Hydrogen Bond |

| Hydroxyl (-OH) | Nitro (-NO₂) Oxygen | Strong Intermolecular Hydrogen Bond |

| Hydroxyl (-OH) | Pyridine Nitrogen | Strong Intermolecular Hydrogen Bond |

| Aromatic C-H | Nitro (-NO₂) Oxygen | Weak Intermolecular Hydrogen Bond |

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Nitro 2 Pyridinol

Molecular Docking and Simulation Studies for Ligand-Target Interactions

As of the current body of scientific literature, specific molecular docking and simulation studies exclusively focused on 4-Amino-5-nitro-2-pyridinol are not publicly available. While computational methods are pivotal in modern drug discovery and materials science, published research detailing the ligand-target interactions of this particular compound is not found.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgyoutube.com This is often used to predict the binding mode of a small molecule drug candidate to its protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. researchgate.netnih.gov

While studies on related pyridine (B92270) derivatives exist, the specific electronic and steric properties conferred by the amino, nitro, and hydroxyl groups at the 4, 5, and 2 positions of the pyridine ring in this compound would necessitate a dedicated computational analysis to understand its potential biological activity. Such studies would involve docking the compound into the active sites of various target proteins and running simulations to calculate binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

For instance, a computational study on the related compound, 4-Amino-3-nitropyridine, investigated its potential as an anti-tuberculosis agent by docking it into the active sites of proteins 4YPO and 5NCJ. researchgate.net The study calculated the binding energy and inhibition constant for these interactions. researchgate.net A similar approach for this compound would be required to elucidate its specific ligand-target interactions, but such research has not yet been published.

Without such specific studies, it is not possible to provide detailed research findings or data tables on the molecular docking and simulation of this compound.

Derivatization Strategies and Advanced Synthetic Applications of 4 Amino 5 Nitro 2 Pyridinol

Strategic Modifications of the 4-Amino-5-nitro-2-pyridinol Scaffold

The reactivity of this compound allows for strategic modifications at its functional groups, enabling the synthesis of a diverse range of derivatives. The amino and hydroxyl groups are particularly amenable to derivatization, such as acylation and alkylation, to introduce various functionalities. These modifications can significantly alter the molecule's physicochemical properties, including polarity and solubility.

For instance, the amino group can be acylated to form amides, while the hydroxyl group can be converted to ethers or esters. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution reactions, although it can also be reduced to an amino group to create new avenues for derivatization. This reduction opens up the possibility of synthesizing diaminopyridine derivatives, which are themselves valuable precursors for more complex heterocyclic systems.

The strategic manipulation of these functional groups is a key strategy in the development of new compounds with tailored biological activities or material properties. The ability to selectively modify one functional group in the presence of others is a critical aspect of its synthetic utility.

Synthesis of Fused Heterocyclic Systems Containing the Pyridinol Moiety

The this compound core is an excellent starting material for the construction of fused heterocyclic systems. The inherent reactivity of its substituents allows for annulation reactions, leading to the formation of bicyclic and polycyclic structures with diverse pharmacological potential.

Imidazopyridines and Related Annulated Structures

Imidazopyridines are a class of fused heterocycles with significant interest in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridines can be achieved through the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones, a reaction known as the Tschitschibabin synthesis. e3s-conferences.org Modifications of this method, including microwave-assisted and catalyst-free aqueous syntheses, have been developed to improve yields and reaction conditions. e3s-conferences.orgorganic-chemistry.org

Starting from this compound, reduction of the nitro group to an amine would yield a diaminopyridine derivative. This intermediate can then undergo condensation with various reagents to form the imidazole (B134444) ring. For example, reaction with carboxylic acids or their derivatives can lead to the formation of an imidazopyridine scaffold. nih.gov The reaction of 2,3-diaminopyridine (B105623) with formic acid, for instance, yields imidazo[4,5-b]pyridine. nih.gov Similarly, condensation with aldehydes under oxidative conditions is another common route. nih.gov The use of solid-phase synthesis has also been explored for the preparation of substituted 7-azabenzimidazole derivatives. nih.gov

The resulting imidazopyridine systems can be further functionalized. For example, iodine-catalyzed three-component reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids have been used to synthesize pyrimidine-linked imidazopyridines. acs.org

Furo[2,3-d]pyrimidine (B11772683) Derivatives

Furo[2,3-d]pyrimidines are another important class of fused heterocycles that can be synthesized from pyridinol precursors. These compounds have shown potential as inhibitors of receptor tyrosine kinases like Tie-2 and VEGFR2. nih.gov The synthesis often involves the construction of the furan (B31954) ring onto a pre-existing pyrimidine (B1678525) or the formation of the pyrimidine ring from a functionalized furan.

One synthetic approach involves the reaction of 3-amino-4-imino-3H,4H-furo[2,3-d]pyrimidines with various electrophiles. For example, reaction with semicarbazide (B1199961) hydrochloride can yield (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives, which can be further cyclized. arkat-usa.org Hydrazinolysis of appropriate precursors can also lead to the formation of 3-amino-4-imino-3H,4H-furo[2,3-d]pyrimidines. arkat-usa.org The resulting furo[2,3-d]pyrimidine core can be further elaborated to introduce diverse substituents, leading to compounds with potential therapeutic applications. nih.gov

Isoxazolone Derivatives and Rearrangements

Isoxazolone derivatives are valuable intermediates in organic synthesis and can undergo rearrangements to form other heterocyclic systems. The synthesis of isoxazolones can be achieved through various methods, including the reaction of β-ketoesters with hydroxylamine.

A relevant synthetic pathway involves the reaction of 2-chloro-5-nitropyridine (B43025) with ethyl 3-(substituted phenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylates to form N-substituted isoxazolones. nih.gov These isoxazolones, when treated with a base like triethylamine, can undergo rearrangement to yield imidazo[1,2-a]pyridines and, in some cases, indoles. nih.gov The outcome of the rearrangement can be influenced by the electronic nature of the substituents on the phenylamino (B1219803) group. nih.gov For example, an electron-donating group like methoxy (B1213986) can lead to a mixture of imidazopyridine and indole (B1671886) products. nih.gov

This rearrangement provides a powerful tool for accessing complex heterocyclic scaffolds from relatively simple starting materials.

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The utility of this compound extends beyond the synthesis of fused heterocycles; it serves as a versatile building block in multi-step organic synthesis. cymitquimica.com Its multiple functional groups provide numerous handles for sequential chemical transformations, allowing for the construction of complex molecular architectures. udel.edu

The process of derivatization, where active hydrogens on functional groups are replaced, is a key strategy in multi-step synthesis to protect certain groups while others react. sigmaaldrich.comlibretexts.org For example, the amino and hydroxyl groups of this compound can be protected, allowing for selective reactions at other positions. Subsequent deprotection reveals the original functional groups for further manipulation.

The strategic application of protection and deprotection sequences, combined with the diverse reactivity of the amino, nitro, and hydroxyl groups, makes this compound a valuable starting point for the synthesis of a wide array of target molecules.

Exploration of Bioisosteric Replacements within the Pyridinol Core

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. u-tokyo.ac.jpnih.gov The this compound scaffold offers several opportunities for bioisosteric replacements.

One common bioisosteric replacement is the substitution of a hydroxyl group with a fluorine atom. chemrxiv.org This change can block metabolic oxidation and alter the electronic properties of the molecule. Another example is the interchange of amino and hydroxyl groups, which can mimic tautomeric forms and influence biological activity. u-tokyo.ac.jp

Within the pyridinol core of this compound, the hydroxyl group at the 2-position could be replaced with other groups like a thiol or an amino group. The amino group at the 4-position could be replaced by a hydroxyl or a methyl group. Such modifications can lead to analogues with altered hydrogen bonding capabilities, lipophilicity, and metabolic stability, potentially resulting in improved pharmacological profiles. The exploration of these bioisosteric replacements is a rational approach to fine-tuning the properties of molecules derived from this versatile scaffold.

Advanced Research Applications of 4 Amino 5 Nitro 2 Pyridinol and Its Derivatives

Medicinal Chemistry Research

The pyridinol scaffold, the basis of 4-amino-5-nitro-2-pyridinol, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. frontiersin.org Researchers have successfully utilized this scaffold to develop compounds with potential therapeutic applications ranging from anticancer to antimicrobial and anti-inflammatory effects. frontiersin.org

The pyridinone scaffold is a cornerstone in the design of new drugs, with numerous FDA-approved pharmaceuticals incorporating this heterocyclic system. frontiersin.orgresearchgate.net Its significance is underscored by its presence in drugs for a wide range of conditions, including cancer, HIV/AIDS, and inflammatory diseases. researchgate.net The adaptability of the pyridinone core allows chemists to manipulate its physicochemical properties, such as polarity and lipophilicity, through synthetic modifications. frontiersin.org This tunability is crucial in fragment-based drug design and for creating molecules that can effectively bind to biological targets like kinase hinges. frontiersin.org The structural similarity of the fused imidazopyridine ring system, a related structure, to natural purines has also driven investigations into its therapeutic potential. mdpi.com

Derivatives built upon the pyridinol and related scaffolds have demonstrated significant potential as anticancer agents through various mechanisms of action.

Target Inhibition: A primary strategy involves the inhibition of enzymes critical for cancer cell survival and proliferation.

Isocitrate Dehydrogenase (IDH1) Inhibition: Pyridinone-thiohydantoin derivatives have been developed as inhibitors of mutant IDH1, a target in several cancers. frontiersin.org By using a scaffold hopping approach, researchers replaced a phenyl ring with a pyridinone ring to improve properties and increase hydrogen bonding, leading to enhanced inhibitory activity. frontiersin.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key factor in tumor angiogenesis. nih.gov Novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally analogous to purine (B94841) bases, were designed as VEGFR-2 inhibitors. Molecular docking studies confirmed their binding to the VEGFR-2 active site, suggesting a mechanism for blocking angiogenesis and reducing tumor growth. nih.gov

Kinase Inhibition: Several kinases are targeted by pyridinol-related structures. Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against B-Raf kinases, which are important in cell growth and survival. nih.gov Other derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in breast carcinogenesis. nih.govnih.gov A series of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives were specifically designed as selective FGFR4 inhibitors for potential anti-hepatocellular carcinoma treatment. nih.gov

Nek2 Inhibition: Imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized as inhibitors of NIMA-related kinase 2 (Nek2), which is overexpressed in various tumors, including gastric cancer. nih.gov

Antiproliferative and Anti-Angiogenic Activity: Pyridinol derivatives have also shown direct effects on cancer cell growth and the tumor microenvironment.

Antiproliferative Effects: A study of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives showed cytotoxic activity against four human tumor cell lines. researchgate.net

Anti-Angiogenesis: BJ-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, was found to significantly inhibit serotonin-induced angiogenesis. plos.org Since many cancer cells produce serotonin, which acts as a mitogenic signal, inhibiting its action presents a novel strategy for antiangiogenic anticancer drug discovery. plos.org

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line | Activity (IC50/CC50) | Source |

|---|---|---|---|---|

| Pyridinone–quinazoline derivatives | Antiproliferative | MCF-7, HeLa, HepG2 | 9–15 μM | frontiersin.org |

| Oxazolo[5,4-d]pyrimidine derivative 3g | Cytotoxic (VEGFR-2 inhibitor) | HT29 (colon adenocarcinoma) | 58.4 µM | nih.gov |

| Imidazo[1,2-a]pyridine derivative 28e | Nek2 Inhibition | MGC-803 (gastric cancer) | 38 nM | nih.gov |

| Pyridine (B92270) derivative 20 | Antiproliferative | MCF7 (breast adenocarcinoma) | 0.91 mM | mdpi.com |

The pyridinol scaffold is a promising foundation for the development of agents to combat infectious diseases.

Antiviral Activity: Pyridinone derivatives have shown notable efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. frontiersin.org By exploring the pharmacophore of existing ligands, researchers have designed pyridin-2(1H)-ones that bind effectively to the hydrophobic pocket of the reverse transcriptase enzyme. frontiersin.org In other research, indole (B1671886) chloropyridinyl esters demonstrated potent antiviral activity against SARS-CoV and SARS-CoV-2. nih.gov Additionally, derivatives of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole have been synthesized and evaluated for their activity against the tobacco mosaic virus (TMV), with some compounds showing efficacy comparable to or better than the commercial product Ningnanmycin. nih.gov

Antimicrobial Activity: A broad spectrum of antibacterial and antifungal activities has been observed in this class of compounds.

Broad-Spectrum Activity: Pyridine derivatives are known to possess significant antimicrobial properties, with some showing strong inhibition against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Specific Bacterial Strains: In one study, a series of N-sulfonamide 2-pyridones were synthesized and tested. acs.org Compound 11a was highly active against E. coli, while compound 9a was the most active against S. aureus. acs.org Another study on indole derivatives containing 1,2,4-triazole (B32235) found that compounds 2c and 3c were the most effective against B. subtilis. turkjps.org

Dual Enzyme Inhibition: The N-sulfonamide 2-pyridones were designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in microbial folic acid synthesis. acs.org Compound 11a was the most potent inhibitor against both enzymes. acs.org

Antifungal Activity: Some derivatives also exhibit antifungal properties. Compound 5a in the N-sulfonamide 2-pyridone series was the only one to show activity against C. albicans, while indole-triazole derivative 3d showed significant promise as a novel antifungal lead compound. acs.orgturkjps.org

| Compound/Derivative Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| N-Sulfonamide 2-Pyridone (11a) | S. aureus | 31.25 µg/mL | acs.org |

| N-Sulfonamide 2-Pyridone (11a) | E. coli | 31.25 µg/mL | acs.org |

| N-Sulfonamide 2-Pyridone (5a) | C. albicans | 62.5 µg/mL | acs.org |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 µg/mL | turkjps.org |

| Indole-triazole (3c) | B. subtilis | 3.125 µg/mL | turkjps.org |

The pyridinol scaffold and its derivatives have been investigated for their potential to modulate inflammatory processes and affect the central nervous system (CNS).

Anti-inflammatory Effects: Pyridinone-containing compounds are known to exhibit a broad range of pharmacological properties, including anti-inflammatory effects. frontiersin.org Research into related imidazopyridine structures has identified selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com The diaryl pharmacophore, a key element in many anti-inflammatory molecules, was incorporated into these imidazopyridines. mdpi.com Furthermore, 4-amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in models of carrageenan-induced edema. nih.gov

Central Nervous System (CNS) Modulating Effects: The unique properties of these compounds make them candidates for treating CNS disorders.

Demyelination: 4-aminopyridine (B3432731) has been studied in experimental models of CNS demyelination, where it was found to partially reverse slowed nerve conduction velocity. nih.gov

Receptor Modulation: Allosteric modulators for metabotropic glutamate (B1630785) receptors (mGlus), which are important CNS targets for treating disorders like anxiety, Parkinson's disease, and epilepsy, have been developed. nih.gov The pyridine ring has been identified as a crucial component for the activity of negative allosteric modulators (NAMs) of the mGlu5 receptor. acs.org

Multiple Sclerosis: Fampyridine (4-aminopyridine) is a drug used in the treatment of multiple sclerosis (MS) due to its ability to cross the blood-brain barrier and exert anti-inflammatory effects. bas.bg Research has focused on designing new peptide-containing 4-AP derivatives to reduce its toxicity while retaining its therapeutic benefits. bas.bg

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the pyridinol scaffold. frontiersin.org SAR studies help identify which chemical modifications enhance biological activity. mdpi.com

Antiviral Activity: For pyridinone-based anti-HIV agents, preliminary SAR studies showed that modifications at the C3, C4, and C6 positions of the pyridinone ring were critical for antiviral activity. frontiersin.org The introduction of different substituents at these positions allows for interaction with key amino acid residues in the target enzyme. frontiersin.org

Anticancer Activity: In the development of antiproliferative pyridine derivatives, the presence and position of certain functional groups significantly impact efficacy. The insertion of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can enhance activity, whereas the presence of halogen atoms or bulky groups tends to decrease it. mdpi.com For imidazo[1,2-a]pyridine-based Nek2 inhibitors, extensive SAR analysis was performed to identify compounds with the most potent inhibitory activity. nih.gov

Enzyme Inhibition: SAR studies have been central to developing potent enzyme inhibitors. For mutant IDH1 inhibitors, replacing a phenyl ring with a pyridinone ring was a key design choice to improve properties. frontiersin.org In the development of Ku70/80 targeted DNA-PK inhibitors, a comprehensive SAR was conducted around an initial hit molecule to develop highly potent derivatives. chemrxiv.org

Receptor Binding: For allosteric modulators of the mGlu5 receptor, studies have shown that the position of the nitrogen atom within the pyridine ring is crucial for negative allosteric modulator (NAM) activity, highlighting the sensitivity of the receptor to fine structural changes. acs.org

Agrochemical Research

While the primary focus of research on pyridinol derivatives has been in medicinal chemistry, their structural features also lend them to applications in the agrochemical field. Dinitropyridines, a class to which this compound is related, are considered useful precursors for the synthesis of agrochemicals. researchgate.net Furthermore, related heterocyclic systems, such as 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from pyridine-containing precursors, are known to possess a range of biological properties relevant to agriculture, including herbicidal and insecticidal activities. researchgate.net

Materials Science Research

The inherent properties of the pyridinol structure, such as its ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile building block in materials science. chim.it

Researchers are exploring pyridinol-derived materials for a range of specialized applications. These compounds can serve as ligands in coordination chemistry, forming diverse and stable complexes with metal ions. chemimpex.com These complexes themselves can be building blocks for larger coordination compounds and novel materials. rsc.org Furthermore, derivatives like 4-Amino-2-chloro-5-nitropyridine are being investigated for their potential in creating advanced polymers that exhibit specific characteristics, such as enhanced chemical resistance and thermal stability. chemimpex.com

Pyridine and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. emerald.comresearchgate.net The nitrogen heteroatom, along with other substituents, allows these molecules to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. aip.org

Research indicates that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scirp.orgmdpi.com The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure. scirp.orgresearchgate.net The presence of electron-donating groups on the pyridine ring generally enhances the inhibition performance by increasing the electron density at the nitrogen atom, facilitating stronger adsorption onto the metal surface. researchgate.net The mechanism of protection involves the formation of a physical and/or chemical bond between the inhibitor molecules and the metal. researchgate.net

Below is a data table summarizing the performance of various pyridine derivatives as corrosion inhibitors for steel in acidic solutions, based on electrochemical studies.

| Inhibitor Compound | Acid Medium | Concentration | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm | Source |

|---|---|---|---|---|---|---|

| N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine (NHPA) | 1 M HCl | 2.0 g/L | 96.28% (Gravimetric) 93.03% (EIS) | Mixed-Type | Langmuir | researchgate.net |

| 4-mercaptopyridine [SI] | 0.5 M HCl | Not Specified | Ranked Highest | Not Specified | Not Specified | emerald.comresearchgate.net |

| 4-aminopyridine [NI] | 0.5 M HCl | Not Specified | Ranked Medium | Not Specified | Not Specified | emerald.comresearchgate.net |

| 4-hydroxypyridine (B47283) [OI] | 0.5 M HCl | Not Specified | Ranked Lowest | Not Specified | Not Specified | emerald.comresearchgate.net |

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | 1.0 M HCl | 0.5 mM | Increased with concentration | Mixed-Type | Not Specified | mdpi.com |

Pyridine-based compounds are gaining significant attention for their potential in developing new electronic and optical materials. chim.it Specifically, certain derivatives that crystallize in non-centrosymmetric lattices are being investigated for their second and third-order nonlinear optical (NLO) properties. researchgate.netscirp.org These properties are crucial for applications in optical communications, frequency conversion, and optoelectronic devices. scirp.org

For example, bis(2-aminopyridinium) maleate (B1232345) is a pyridine-based organic crystal that exhibits second-order NLO properties. researchgate.net Another example, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), has been synthesized and grown as a single crystal. scirp.org Studies of AMPCNB confirmed it belongs to the monoclinic crystal system and exhibits third-order NLO susceptibility, making it a candidate for optical limiting applications. scirp.org The development of these materials often involves crystal engineering, where molecules are designed to form predictable supramolecular structures through hydrogen bonding to achieve the desired NLO effects. researchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, pyridinol derivatives serve as valuable reagents for the detection and quantification of various substances. Their ability to form stable and often colored complexes with metal ions makes them particularly useful for these purposes. chemimpex.com

For instance, 2-Hydroxypyridine (B17775) and related compounds are used in analytical methods to detect and measure the concentration of metals in environmental samples. chemimpex.com Similarly, 4-Amino-2-chloro-5-nitropyridine acts as a reagent in analytical procedures, aiding in the identification of other chemical substances within complex mixtures. chemimpex.com This chelating property is fundamental to their application, providing reliable and sensitive data for environmental monitoring and quality control processes. chemimpex.com

Future Research Directions and Emerging Trends

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of functionalized nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. However, traditional synthetic routes often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. The future of synthesizing 4-Amino-5-nitro-2-pyridinol and its derivatives is increasingly geared towards green chemistry principles, which prioritize environmental benignity, efficiency, and sustainability. semanticscholar.org

Future research will likely focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. beilstein-journals.org The application of microwave heating to the nitration and functionalization of pyridinone precursors could offer a rapid and efficient route to this compound.

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is a pillar of green chemistry. Research into novel catalysts, such as heteropolyacids (e.g., phosphotungstic acid) or functionalized magnetic nanoparticles, could provide environmentally friendly and highly efficient pathways for synthesizing pyridinone derivatives. beilstein-journals.orgrsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org

Eco-Friendly Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. semanticscholar.org Developing synthetic protocols for this compound that are effective in these benign solvent systems is a critical research direction.

Flow Chemistry: The use of microreactors in continuous flow systems offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. google.com A patented method for producing 5-nitro-2-aminopyridine using a microreactor highlights the potential of this technology for the synthesis of related nitro-substituted aminopyridines. google.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalysts | Homogeneous acids/bases (e.g., H₂SO₄) | Recyclable heterogeneous catalysts (e.g., Fe₃O₄@SiO₂, HPW) beilstein-journals.orgrsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids semanticscholar.org |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, sonication beilstein-journals.org |

| Reaction Time | Often several hours to days | Minutes to a few hours beilstein-journals.orggoogle.com |

| Work-up | Complex, generates significant waste | Simplified, catalyst easily removed rsc.org |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. nih.govnih.gov Machine learning (ML) algorithms can analyze vast datasets to predict molecular properties, identify novel drug candidates, and design new molecules with desired characteristics, significantly reducing the time and cost of research and development. nih.govgoogle.com

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: AI models can be trained to predict the physico-chemical properties, biological activity, and toxicity of novel derivatives based on their structure. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a particular biological target or exhibiting desired material characteristics. nih.govmdpi.com This opens the door to exploring uncharted chemical space around the this compound scaffold.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations, often augmented by machine learning, can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netbohrium.com Such studies can elucidate reaction mechanisms, predict stability, and guide the design of derivatives with tailored electronic properties. For example, DFT studies on the related compound 4-Amino-3-nitropyridine have been used to calculate its dipole moment, polarizability, and chemical reactivity. researchgate.net

Table 2: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular descriptors. nih.gov | Accelerate identification of potent therapeutic agents. |

| Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties. nih.gov | Discover new chemical entities with enhanced efficacy or novel functions. |

| Deep Learning for Protein-Ligand Interaction | Predict the binding affinity of derivatives to biological targets. mdpi.com | Prioritize compounds for synthesis and reduce failure rates in drug discovery. |

| DFT and Computational Screening | Analyze electronic properties and predict reactivity. researchgate.netbohrium.com | Guide the synthesis of advanced materials with specific optical or electronic properties. |

Discovery of Novel Biological Targets and Therapeutic Areas

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. beilstein-journals.orgfrontiersin.org While the specific biological profile of this compound is not extensively documented, its structural motifs suggest significant potential for therapeutic applications.

Future research should explore its activity in several key areas:

Oncology: Pyridine (B92270) and pyridinone derivatives have shown promise as anti-cancer agents. beilstein-journals.org A significant area of research involves the development of kinase inhibitors. For instance, certain furo[2,3-d]pyrimidine (B11772683) derivatives containing a 4-amino group have been identified as potent dual inhibitors of VEGFR2 and Tie-2, two key receptors involved in tumor angiogenesis. nih.gov Investigating the inhibitory potential of this compound derivatives against these and other cancer-related kinases is a promising avenue.

Infectious Diseases: The unique electronic properties conferred by the nitro and amino groups suggest potential antimicrobial activity. Derivatives could be screened against a panel of pathogenic bacteria and viruses to identify novel anti-infective agents. The broader class of imidazo[1,2-a]pyridines, which can be synthesized from aminopyridines, exhibits antibacterial, antifungal, and antiviral properties. beilstein-journals.org

Neurodegenerative Diseases: Some pyridinone derivatives have been investigated as agents for Alzheimer's disease (AD), targeting components like the H3 receptor and Aβ peptide aggregation. frontiersin.org The ability of the this compound scaffold to interact with targets relevant to neuroinflammation or protein misfolding warrants investigation.

Table 3: Potential Biological Targets and Therapeutic Areas

| Therapeutic Area | Potential Biological Target(s) | Rationale/Supporting Evidence |

|---|---|---|

| Oncology | VEGFR2, Tie-2, other kinases nih.gov | Related amino-pyrimidine structures show potent anti-angiogenic activity by inhibiting key kinases. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes | Imidazo[1,2-a]pyridines, derived from aminopyridines, have demonstrated broad-spectrum antimicrobial activity. beilstein-journals.org |

| Neurology | H₃ Receptor, Monoamine Oxidase (MAO) | Pyridinone cores have been used to design multi-target agents for Alzheimer's disease. frontiersin.org |

| Inflammation | Cyclooxygenase (COX) enzymes | The imidazo[1,2-a]pyridine (B132010) scaffold is present in molecules with anti-inflammatory properties. beilstein-journals.org |

Development of Advanced Materials with Tailored Physico-Chemical Properties

Beyond pharmacology, the structural features of this compound make it an intriguing candidate for applications in materials science. The combination of an electron-donating amino group and a strong electron-withdrawing nitro group can lead to materials with interesting optical, electronic, and energetic properties.

Emerging trends in this area include:

Non-Linear Optical (NLO) Materials: Molecules with significant charge separation and hyperpolarizability can exhibit NLO properties, which are useful in telecommunications and optical computing. The structure of this compound is analogous to other nitropyridine derivatives that have been studied for their second-harmonic generation (SHG) capabilities. grafiati.com

Energetic Materials: The high nitrogen content and the presence of the nitro group suggest potential as a precursor for energetic materials or high-nitrogen compounds. grafiati.com Research could focus on synthesizing derivatives with increased nitro group content or forming stable, high-density materials.

Organic Electronics: The compound and its polymers could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or as components in dye-sensitized solar cells. The fluorescence properties of aminopyridines are well-documented and can be tuned through chemical modification, making them suitable for such applications. acs.org

Table 4: Potential Material Science Applications

| Application Area | Relevant Physico-Chemical Property | Rationale |

|---|---|---|

| Non-Linear Optics | High molecular hyperpolarizability | Push-pull electronic system (amino-nitro) can lead to large NLO responses. grafiati.com |

| Energetic Materials | High nitrogen content, oxygen balance | Nitro-substituted heterocycles are a well-established class of energetic materials. grafiati.com |

| Fluorescent Probes/Sensors | Tunable fluorescence emission | The fluorescence of aminopyridines can be sensitive to the local environment (e.g., pH, metal ions). acs.org |

| Organic Semiconductors | Charge transport capabilities | Aromatic, polarizable structure could be functionalized to facilitate charge mobility in organic electronic devices. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing 4-Amino-5-nitro-2-pyridinol, and how can reaction parameters be optimized?

- Methodological Answer : A common route involves nitration of a precursor such as 4-amino-2-pyridinol. Controlled nitration using nitric acid in a sulfuric acid medium at 0–5°C minimizes side reactions. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction yield optimization requires monitoring temperature, stoichiometry, and acid concentration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range. The nitro group induces deshielding, shifting adjacent protons downfield.

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 171 (C₅H₅N₃O₃) and fragmentation patterns (e.g., loss of NO₂ or NH₂ groups).

- UV-Vis : π→π* transitions in the 250–300 nm range, influenced by nitro group conjugation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 5-position influence the electronic structure and reactivity of this compound compared to halogenated analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal decreased electron density at the 4-amino group due to nitro’s inductive effect. Comparative studies with 5-chloro or 5-fluoro derivatives (e.g., 4-Amino-5-chloro-2-pyridinol) show reduced nucleophilicity at the amino group, impacting reactions like acylation or alkylation. Electrostatic potential maps highlight localized negative charges near the nitro group, guiding regioselective modifications .

Q. What experimental approaches can resolve contradictions in reported stability data for this compound under varying pH and thermal conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 254 nm.

- Thermal Degradation : Use TGA/DSC to identify decomposition temperatures. Contradictions arise from impurities or solvent residues; thus, pre-purify samples via recrystallization and validate purity via elemental analysis .

Q. How can tautomeric equilibria of this compound in protic vs. aprotic solvents be experimentally probed?

- Methodological Answer :

- NMR Titration : Compare 1H NMR spectra in DMSO-d₆ (aprotic) vs. D₂O (protic). Shifts in NH₂ proton signals indicate keto-enol tautomerism.

- UV-Vis Solvatochromism : Solvent polarity effects on λmax reveal stabilization of specific tautomers.

- Computational Modeling : MD simulations in explicit solvents (e.g., water vs. chloroform) predict dominant tautomeric forms .

Comparative and Mechanistic Questions

Q. What mechanistic insights explain the regioselective reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The nitro group directs EAS to the 3-position via meta-directing effects, while the amino group activates the ring ortho/para to itself. Competitive directing effects are resolved using nitration or sulfonation reactions. Monitor regiochemistry via single-crystal XRD or NOESY NMR to confirm substitution patterns. Computational Fukui indices identify nucleophilic sites .

Q. How do structural modifications (e.g., replacing nitro with methyl or amino groups) alter the crystallographic packing of this compound derivatives?

- Methodological Answer : Perform single-crystal XRD on analogs (e.g., 4-Amino-5-methyl-2-pyridinol). Compare hydrogen-bonding networks (N–H···O vs. N–H···N interactions) and π-stacking distances. Software like Mercury (CCDC) analyzes packing coefficients and lattice energies. Nitro groups enhance planarity, favoring tighter π-stacking vs. methyl groups .

Data Analysis and Validation

Q. What statistical methods are recommended for validating purity and reproducibility in synthetic batches of this compound?

- Methodological Answer : Use ANOVA to compare yields and purity across batches. Pair HPLC area-percent data with principal component analysis (PCA) to identify outlier batches. Cross-validate with independent techniques (e.g., GC-MS for volatile impurities, Karl Fischer titration for water content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。